molecular formula C9H12N2O2 B1330081 (2-Hydroxy-2-phenylethyl)urea CAS No. 25017-52-1

(2-Hydroxy-2-phenylethyl)urea

Cat. No.: B1330081
CAS No.: 25017-52-1
M. Wt: 180.2 g/mol
InChI Key: FLUILQHBSBEUEE-UHFFFAOYSA-N
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Description

(2-Hydroxy-2-phenylethyl)urea is a chemical compound with the molecular formula C9H12N2O2. It is also known by its IUPAC name, N-(2-hydroxy-2-phenylethyl)urea. This compound is characterized by the presence of a hydroxy group and a phenyl group attached to an ethyl urea backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Hydroxy-2-phenylethyl)urea involves the reaction of (2-hydroxy-2-phenylethyl)amine with an appropriate isocyanate. This reaction forms the urea linkage, yielding the desired compound. The reaction typically requires controlled conditions to ensure the formation of the urea bond without side reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce an amine derivative.

Scientific Research Applications

(2-Hydroxy-2-phenylethyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Hydroxy-2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its biological activity, allowing it to bind to various receptors and enzymes. This binding can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyethyl)urea: Similar structure but lacks the phenyl group.

    Phenylethylurea: Similar structure but lacks the hydroxy group.

    Hydroxyurea: Contains a hydroxy group but lacks the phenylethyl moiety.

Uniqueness

(2-Hydroxy-2-phenylethyl)urea is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-hydroxy-2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-9(13)11-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUILQHBSBEUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947881
Record name N-(2-Hydroxy-2-phenylethyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25017-52-1
Record name Urea, (beta-hydroxyphenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-2-phenylethyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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